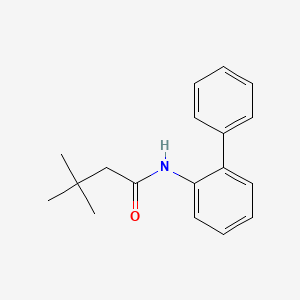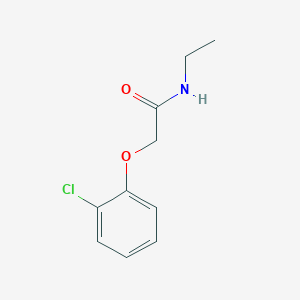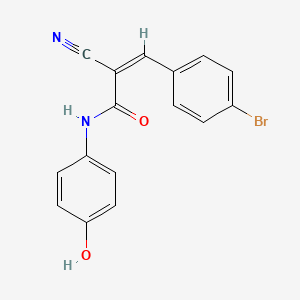![molecular formula C11H9FN2S B5767737 2-[(4-fluorobenzyl)thio]pyrimidine](/img/structure/B5767737.png)
2-[(4-fluorobenzyl)thio]pyrimidine
Overview
Description
2-[(4-fluorobenzyl)thio]pyrimidine is a useful research compound. Its molecular formula is C11H9FN2S and its molecular weight is 220.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 220.04704763 g/mol and the complexity rating of the compound is 177. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyrimidine Nucleosides : 4′-thio-2′-deoxypyrimidine nucleosides, including those related to 2-[(4-fluorobenzyl)thio]pyrimidine, have been synthesized for their potential properties. These compounds, such as 5-Fluoro-4′-thio-2′-deoxyuridine, have shown inhibitory effects in antitumor activity, highlighting their potential in cancer research (Huang & Hui, 1993).
Study of Fluorophores on Pyrimidine Bases : Research into the effects of fluorophores on thio analogues of pyrimidine bases has established significant findings. These studies, although not directly on this compound, provide a framework for understanding the impact of such modifications on pyrimidine bases (Wyrzykiewicz et al., 1989).
Biomedical Research
Antitumor Activities of Pyrimidine Derivatives : Novel pyrimidine derivatives, including those similar to this compound, have been synthesized and evaluated for their antitumor activities. These studies are crucial in exploring new avenues for cancer treatment (Raić-Malić et al., 2000).
Anticancer Properties of Pyrimidine Compounds : Investigations into pyrimidine compounds with fluorobenzyl groups have revealed distinct inhibitory effects on cancer cell lines, underscoring the potential of these compounds in cancer therapy (Liu et al., 2019).
Binding Affinity and Receptor Interaction : Studies have shown that amino derivatives of pyrimidine, including those with fluorobenzyl substituents, exhibit high affinity for certain receptors, indicating their potential use in developing targeted therapies (Betti et al., 1999).
Molecular and Structural Studies
- DNA Duplexes and Metal Ion Binding : Research on pyrimidine base pairs in DNA duplexes, including those with fluorine substitutions, has shown selective capture of metal ions. This highlights the importance of such compounds in understanding DNA structure and interactions (Ono et al., 2011).
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2S/c12-10-4-2-9(3-5-10)8-15-11-13-6-1-7-14-11/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYUBQLTSQPTNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-ethoxyphenol](/img/structure/B5767666.png)
![{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B5767681.png)
![N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5767689.png)

![2-chloro-N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5767704.png)








